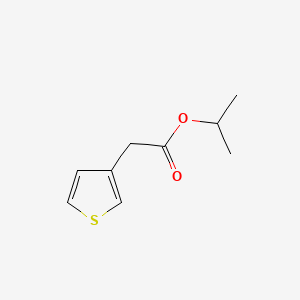
Isopropyl thiophene-3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl thiophene-3-acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The isopropyl group is attached to the thiophene ring at the 3-position, and the acetate group is attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl thiophene-3-acetate can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-acetic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the esterification of thiophene-3-acetic acid with isopropyl chloride in the presence of a base such as pyridine. This reaction also requires reflux conditions and yields the desired ester product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Isopropyl thiophene-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-acetic acid and isopropyl alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding thiophene-3-acetate.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-3-acetic acid and isopropyl alcohol.
Reduction: Thiophene-3-acetate.
Substitution: Various substituted thiophene derivatives depending on the electrophilic reagent used.
科学的研究の応用
Isopropyl thiophene-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.
作用機序
The mechanism of action of isopropyl thiophene-3-acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Thiophene-3-acetic acid: Lacks the isopropyl group and has different chemical properties.
Isopropyl thiophene-2-acetate: The isopropyl group is attached to the 2-position of the thiophene ring, leading to different reactivity.
Methyl thiophene-3-acetate: Contains a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
Uniqueness
Isopropyl thiophene-3-acetate is unique due to the presence of both the isopropyl and acetate groups, which confer specific chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
特性
CAS番号 |
53064-74-7 |
|---|---|
分子式 |
C9H12O2S |
分子量 |
184.26 g/mol |
IUPAC名 |
propan-2-yl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C9H12O2S/c1-7(2)11-9(10)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
UHMOHYVZZQBQIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


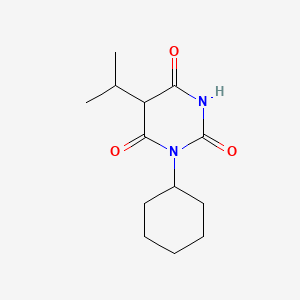

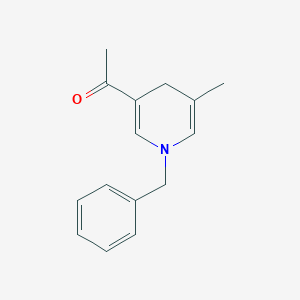
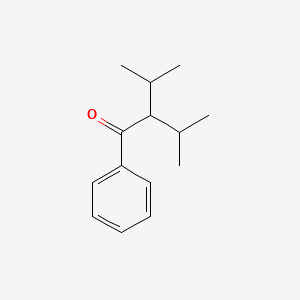

![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
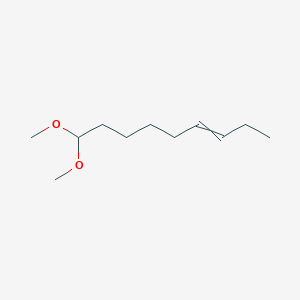
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
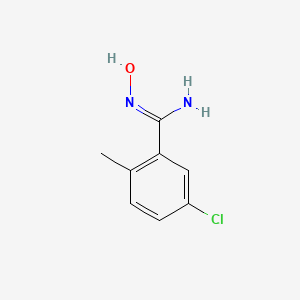
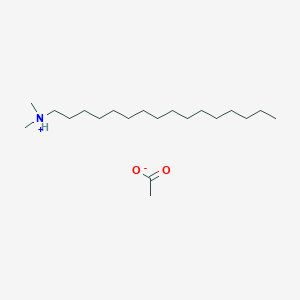
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
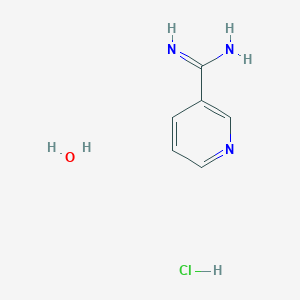
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
